Cas no 86371-86-0 (4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine)

4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine is a halogenated pyrimidine derivative with potential applications in organic synthesis and agrochemical research. Its trichloromethyl group enhances reactivity, making it a useful intermediate for constructing complex heterocyclic compounds. The hydroxyl and propyl substituents contribute to its solubility and structural versatility, enabling modifications for targeted applications. This compound may serve as a precursor in the development of fungicides or pharmaceuticals due to its stable pyrimidine core and functional group diversity. Its synthesis and reactivity profile are of interest in fine chemical production, where precise molecular design is critical. Proper handling is advised due to the presence of reactive chlorine substituents.
4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine structure
86371-86-0 structure
Product Name:4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine
CAS No:86371-86-0
MF:C8H9Cl3N2O
MW:255.52885890007
CID:6024594
PubChem ID:135672573
Update Time:2025-09-28

4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 86371-86-0
    • KDIBJYSYWHFMCF-UHFFFAOYSA-N
    • 4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine
    • SCHEMBL11143803
    • 6-propyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
    • EN300-790337
    • Inchi: 1S/C8H9Cl3N2O/c1-2-3-5-4-6(14)13-7(12-5)8(9,10)11/h4H,2-3H2,1H3,(H,12,13,14)
    • InChI Key: KDIBJYSYWHFMCF-UHFFFAOYSA-N
    • SMILES: ClC(C1NC(C=C(CCC)N=1)=O)(Cl)Cl

Computed Properties

  • Exact Mass: 253.978046g/mol
  • Monoisotopic Mass: 253.978046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 41.5Ų

4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine Pricemore >>

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Additional information on 4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine

4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine (CAS No. 86371-86-0): An Overview

4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine (CAS No. 86371-86-0) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising applications in various areas, including agrochemicals and medicinal chemistry. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine.

Chemical Properties and Structure

4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine is a pyrimidine derivative with a molecular formula of C9H11Cl3N2O. The compound features a pyrimidine ring with a hydroxyl group at the 4-position, a propyl group at the 6-position, and a trichloromethyl group at the 2-position. These functional groups contribute to its unique chemical properties and reactivity. The presence of the hydroxyl group makes the compound polar and capable of forming hydrogen bonds, while the trichloromethyl group imparts significant electron-withdrawing effects and enhances its reactivity in various chemical reactions.

Synthesis Methods

The synthesis of 4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine has been extensively studied in the literature. One common approach involves the reaction of 2-chloroacetyl chloride with 4-hydroxypropylamine to form an intermediate, which is then cyclized to produce the desired pyrimidine derivative. Another method involves the condensation of 2-chloroacetonitrile with 4-hydroxypropylamine followed by hydrolysis to form the final product. These synthetic routes are well-documented and can be optimized for large-scale production in industrial settings.

Biological Activities

4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine has been investigated for its biological activities, particularly in the context of agrochemicals and medicinal chemistry. Recent studies have shown that this compound exhibits potent herbicidal activity against a wide range of weeds, making it a valuable candidate for agricultural applications. Additionally, preliminary research suggests that 4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine may have antifungal properties, which could be further explored for developing new fungicides.

In the realm of medicinal chemistry, 4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine has shown promise as a lead compound for drug discovery. Its unique structure and biological activities make it an attractive candidate for developing new therapeutic agents. For instance, studies have indicated that this compound may have potential as an antiviral agent against certain viral infections. Further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties.

Potential Applications

The diverse biological activities of 4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine open up numerous potential applications across different industries. In agriculture, its herbicidal properties make it a valuable tool for weed control in crop management. The compound's antifungal activity could also be harnessed for developing new fungicides to protect crops from fungal diseases.

In pharmaceutical research, 4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine holds promise as a lead compound for drug development. Its potential antiviral activity could be explored for treating viral infections, while its unique structure may inspire the design of new therapeutic agents with improved efficacy and safety profiles.

Conclusion

4-Hydroxy-6-Propyl-2-Trichloromethylpyrimidine (CAS No. 86371-86-0) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. Whether in agriculture or pharmaceuticals, this compound offers exciting opportunities for innovation and advancement.

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